5-Fluoro-3H-benzo[c][1,2]oxathiol-3-one 1,1-dioxide
Overview
Description
Molecular Structure Analysis
The molecular formula of 5-Fluoro-3H-benzo[c][1,2]oxathiol-3-one 1,1-dioxide is C7H4O4S. Its molecular weight is 184.17 g/mol . The InChI Key is NCYNKWQXFADUOZ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 184.17 g/mol and a molecular formula of C7H4O4S . It has a topological polar surface area of 68.8 Ų and a complexity of 300 .Scientific Research Applications
Chemical Synthesis and Mechanisms
Thermal Fragmentation Mechanisms : The study by Bonini et al. (1983) explored the thermal fragmentation of 1,5,2-oxathiazole 5-oxide, a compound related to 5-Fluoro-3H-benzo[c][1,2]oxathiol-3-one 1,1-dioxide. It showed the compound undergoing thermal fragmentation via two parallel pathways, involving the loss of benzonitrile and the elimination of sulfur dioxide (Bonini et al., 1983).
Synthesis and Functionalisation : Gabbutt et al. (2021) demonstrated efficient synthesis and direct C-H bond functionalization of 6-styryl-1,2-oxathiine 2,2-dioxides, a class of compounds closely related to the chemical . Their research offers insights into the synthetic versatility of these compounds (Gabbutt et al., 2021).
Synthesis of Pyridine Derivatives : Chioua et al. (2014) conducted research on the synthesis of 5-amino-3,3-dimethyl-7-phenyl-3H-[1,2]oxathiolo[4,3-b]pyridine-6-carbonitrile 1,1-dioxides, highlighting the chemical reactivity and potential applications of similar oxathiolo derivatives in synthesizing complex organic structures (Chioua et al., 2014).
Chemical Properties and Reactions
Sulfonylation and Dehydration Reactions : Ghandi et al. (2011) developed a solvent-dependent method for synthesizing novel benzo-δ-sultone scaffolds, using compounds similar to this compound. This highlights the diverse chemical reactions these compounds can undergo (Ghandi et al., 2011).
Fluorinating Reagents : Cabrera and Appel (1995) utilized Oxathiazinone dioxides, closely related to the compound , for the synthesis of new heterocyclic N-F reagents. This indicates the potential use of this compound in the development of fluorinating agents (Cabrera & Appel, 1995).
Biological Applications
Antiviral Activity : De Castro et al. (2009) explored the antiviral activity of 4- and 5-substituted-5H-1,2-oxathiole-2,2-dioxide derivatives, indicating the potential of similar compounds in developing non-nucleoside antivirals (De Castro et al., 2009).
Herbicidal Activity : Huang et al. (2005) investigated the herbicidal activity of 2-(7-fluoro-3-oxo- 3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones, a study relevant to understanding the agricultural applications of similar fluorinated compounds (Huang et al., 2005).
Biochemical Analysis
Biochemical Properties
5-Fluoro-3H-benzo[c][1,2]oxathiol-3-one 1,1-dioxide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with KATP channel activators and AMPA receptor modulators . These interactions are essential for its biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of KATP channels and AMPA receptors, which are critical for cellular signaling and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes and receptors, modulating their activity and leading to various biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects, such as antimicrobial and antihypertensive properties. At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, affecting its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is directed to specific compartments or organelles by targeting signals or post-translational modifications. These localizations influence its interactions with biomolecules and its overall biochemical and cellular effects .
Properties
IUPAC Name |
5-fluoro-1,1-dioxo-2,1λ6-benzoxathiol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FO4S/c8-4-1-2-6-5(3-4)7(9)12-13(6,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMLZMCVWCYRLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)OS2(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423032-34-1 | |
Record name | 5-fluoro-3H-2,1lambda6-benzoxathiole-1,1,3-trione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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